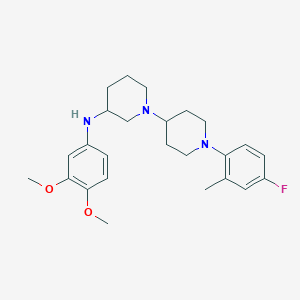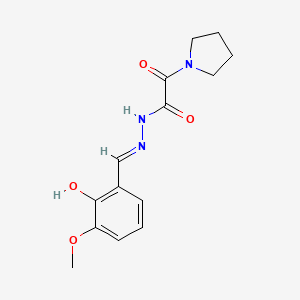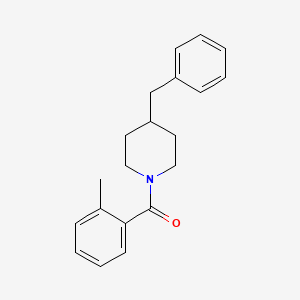![molecular formula C20H33ClN2O3 B6037641 2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6037641.png)
2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in the scientific literature.
作用機序
The exact mechanism of action of Compound X is still under investigation. However, it is believed that Compound X exerts its effects by modulating the activity of certain receptors and enzymes in the body. For example, Compound X has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit several biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor effects. These effects are believed to be due to the modulation of certain receptors and enzymes in the body.
実験室実験の利点と制限
One of the advantages of Compound X is its potent pharmacological effects, which make it a valuable tool for studying various biological processes. However, one of the limitations of Compound X is its complex synthesis method, which may limit its availability and use in some laboratories.
将来の方向性
There are several future directions for the study of Compound X. One direction is the development of new drugs based on the structure of Compound X for the treatment of pain, inflammation, psychiatric disorders, and cancer. Another direction is the investigation of the mechanism of action of Compound X and its effects on various biological processes. Finally, the synthesis and characterization of new analogs of Compound X may lead to the discovery of new compounds with improved pharmacological properties.
合成法
The synthesis of Compound X involves a multi-step process that requires several chemical reagents and instruments. The first step involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with 2,2-dimethylpropanal in the presence of a catalyst to form the intermediate product. The intermediate product is then reacted with piperazine and a reducing agent to produce Compound X.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, Compound X has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
In neuropharmacology, Compound X has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This makes Compound X a potential candidate for the development of new drugs for the treatment of psychiatric disorders, such as depression and anxiety.
In cancer research, Compound X has been shown to exhibit potent anti-tumor activity, making it a potential candidate for the development of new drugs for the treatment of cancer.
特性
IUPAC Name |
2-[4-[(5-chloro-2,3-dimethoxyphenyl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33ClN2O3/c1-20(2,3)14-23-8-7-22(13-17(23)6-9-24)12-15-10-16(21)11-18(25-4)19(15)26-5/h10-11,17,24H,6-9,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEGRYUGOUBQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=C(C(=CC(=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methylbenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B6037563.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6037583.png)

![ethyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6037598.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6037615.png)
![7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6037621.png)
![diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B6037623.png)
![1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6037629.png)
![N-(4-chloro-3-nitrophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6037637.png)
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6037643.png)
![5-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6037653.png)
![1-methyl-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-phenylpiperazine](/img/structure/B6037655.png)